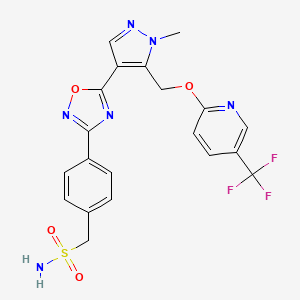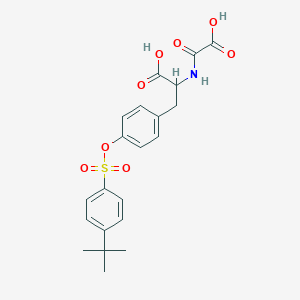
Peptidomimetic analog 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peptidomimetic analog 3 is a synthetic compound designed to mimic the structure and function of natural peptides. Peptidomimetics are small protein-like chains that have been modified to enhance their stability and biological activity. These compounds are used in medicinal chemistry to develop drugs that can interact with biological targets such as enzymes and receptors more effectively than natural peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptidomimetic analog 3 typically involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The process includes the following steps:
Coupling: The first amino acid is attached to the solid support through a covalent bond.
Deprotection: The protecting group on the amino acid is removed to expose the reactive site.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide chain is cleaved from the solid support.
Common reagents used in SPPS include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), as well as deprotecting agents like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound involves scaling up the SPPS process. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the identity and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Peptidomimetic analog 3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and other substituting agents.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Peptidomimetic analog 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying peptide interactions and developing new synthetic methodologies.
Biology: Employed in the investigation of protein-protein interactions and cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials and biotechnological applications.
Mecanismo De Acción
The mechanism of action of peptidomimetic analog 3 involves its ability to mimic the structure and function of natural peptides. It can bind to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved depend on the specific biological context in which the compound is used. For example, in cancer research, this compound may inhibit protein-protein interactions that are crucial for tumor growth and metastasis.
Comparación Con Compuestos Similares
Peptidomimetic analog 3 can be compared with other similar compounds, such as:
Peptoid analogs: These compounds have a similar structure but differ in the backbone composition, often leading to enhanced stability and bioavailability.
Beta-peptides: These analogs contain beta-amino acids, which provide increased resistance to enzymatic degradation.
Stapled peptides: These are peptides that have been chemically modified to form a stable helical structure, improving their binding affinity and specificity.
This compound is unique in its specific modifications, which confer distinct advantages in terms of stability, bioavailability, and target specificity.
Propiedades
Fórmula molecular |
C41H53F2N4O11P |
|---|---|
Peso molecular |
846.8 g/mol |
Nombre IUPAC |
[[[4-[(E)-4-[[(2S,11S)-2-[[(2R)-5-amino-5-oxopentan-2-yl]carbamoyl]-12-oxo-1-azatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-11-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C41H53F2N4O11P/c1-24(26-13-16-29(17-14-26)41(42,43)59(54,57-22-55-37(52)39(3,4)5)58-23-56-38(53)40(6,7)8)20-33(49)46-30-18-15-27-10-9-11-28-21-31(47(34(27)28)36(30)51)35(50)45-25(2)12-19-32(44)48/h9-11,13-14,16-17,20,25,30-31H,12,15,18-19,21-23H2,1-8H3,(H2,44,48)(H,45,50)(H,46,49)/b24-20+/t25-,30+,31+/m1/s1 |
Clave InChI |
FPJJYMKTWVMUCU-GCFVZNOFSA-N |
SMILES isomérico |
C[C@H](CCC(=O)N)NC(=O)[C@@H]1CC2=CC=CC3=C2N1C(=O)[C@H](CC3)NC(=O)/C=C(\C)/C4=CC=C(C=C4)C(F)(F)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
SMILES canónico |
CC(CCC(=O)N)NC(=O)C1CC2=CC=CC3=C2N1C(=O)C(CC3)NC(=O)C=C(C)C4=CC=C(C=C4)C(F)(F)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[1-[2-(4-Chlorophenyl)-5-oxo-8-pentylimidazo[1,2-a]pyrimidin-7-yl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B10833719.png)
![3-[4-(azetidin-2-ylmethoxy)phenyl]-N-[1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B10833732.png)

![Oxazolo[3,4-a]pyrazine derivative 3](/img/structure/B10833742.png)
![Oxazolo[3,4-a]pyrazine derivative 5](/img/structure/B10833750.png)








